molecular formula C11H12N2O3 B11887165 (R)-2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid

(R)-2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid

Cat. No.: B11887165
M. Wt: 220.22 g/mol
InChI Key: ZCFAMPDEDIUHLO-SNVBAGLBSA-N
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Description

®-2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid is an organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under methanesulfonic acid (MsOH) reflux in methanol (MeOH) to produce the indole derivative . The reaction conditions are crucial for obtaining a good yield of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Fischer indole synthesis remains a fundamental approach due to its efficiency and scalability. The use of methanesulfonic acid and methanol in a controlled environment ensures the consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

®-2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. It may act on peroxisome proliferator-activated receptors (PPARs), which are involved in regulating gene expression and metabolic processes . The compound’s effects are mediated through binding to these receptors, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid is unique due to its specific structure and the presence of both amino and methoxy groups. These functional groups contribute to its distinct chemical properties and potential biological activities.

Conclusion

®-2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid is a compound of significant interest in various fields of scientific research

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

(2R)-2-amino-2-(5-methoxy-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C11H12N2O3/c1-16-6-2-3-9-7(4-6)8(5-13-9)10(12)11(14)15/h2-5,10,13H,12H2,1H3,(H,14,15)/t10-/m1/s1

InChI Key

ZCFAMPDEDIUHLO-SNVBAGLBSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2[C@H](C(=O)O)N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(C(=O)O)N

Origin of Product

United States

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